2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide

Protein kinase inhibition In silico prediction PASS analysis

2,4-Dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide (CAS 338780-94-2) is a synthetic, small-molecule benzohydrazide derivative characterized by a 2,4-dichlorophenyl ring linked via a hydrazide bridge to a 6-fluoropyridin-2-yl moiety (molecular formula C₁₂H₈Cl₂FN₃O, molecular weight 300.11 g/mol). It belongs to the broader class of aryl/heteroaryl hydrazides widely investigated as pharmacologically privileged scaffolds.

Molecular Formula C12H8Cl2FN3O
Molecular Weight 300.11
CAS No. 338780-94-2
Cat. No. B2554648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide
CAS338780-94-2
Molecular FormulaC12H8Cl2FN3O
Molecular Weight300.11
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2FN3O/c13-7-4-5-8(9(14)6-7)12(19)18-17-11-3-1-2-10(15)16-11/h1-6H,(H,16,17)(H,18,19)
InChIKeyYEJKNCFKFQEDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide (CAS 338780-94-2): Procurement-Relevant Baseline Classification for a Fluorinated Benzohydrazide Building Block


2,4-Dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide (CAS 338780-94-2) is a synthetic, small-molecule benzohydrazide derivative characterized by a 2,4-dichlorophenyl ring linked via a hydrazide bridge to a 6-fluoropyridin-2-yl moiety (molecular formula C₁₂H₈Cl₂FN₃O, molecular weight 300.11 g/mol) . It belongs to the broader class of aryl/heteroaryl hydrazides widely investigated as pharmacologically privileged scaffolds [1]. Computational prediction of activity spectra (PASS) assigns this compound a high probability (Pa = 0.620) as a protein kinase inhibitor [2], while structurally related benzohydrazide congeners show broadly variable kinase inhibition profiles [1].

Why 2,4-Dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide Cannot Be Replaced by Non-Fluorinated or Mono-Substituted Analogs in Kinase-Oriented Screening


Benzohydrazide derivatives are not interchangeable for kinase-targeted or structure–activity relationship (SAR) campaigns because minor substituent changes drive order-of-magnitude shifts in inhibitory potency and selectivity. In a panel of dihydropyrazole-benzohydrazide EGFR kinase inhibitors, the most potent compound (H20) achieved IC₅₀ = 0.08 μM against EGFR [1], whereas other analogs within the same series displayed IC₅₀ values ranging from 0.35 μM to 24.58 μM [1]. The compound of interest uniquely combines a 6-fluoropyridin-2-yl hydrazide terminus with a 2,4-dichlorobenzoyl group—a halogenation pattern computationally predicted to yield Pa = 0.620 for protein kinase inhibition, substantially exceeding the PASS significance threshold (Pa > 0.5) and diverging from the predicted spectra of des-chloro or des-fluoro analogs [2].

Quantitative Differentiation Evidence for 2,4-Dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide (CAS 338780-94-2): In Silico, Structural, and Chemicophysical Comparisons


PASS In Silico Activity Spectrum: Protein Kinase Inhibitor Probability Comparison

PASS prediction yields a Pa = 0.620 (Pi = 0.011) for protein kinase inhibitor activity for this compound, exceeding the established PASS significance threshold (Pa ≥ 0.5) [1]. This predicted probability surpasses the baseline Pa cutoff used in PASS-guided screening programs, where benzohydrazide congeners lacking the dual halogenation pattern frequently fall below Pa = 0.5 [2].

Protein kinase inhibition In silico prediction PASS analysis

PASS In Silico Spectrum: Signal Transduction Pathways Inhibitor Probability Versus Kinase-Specific Prediction

Within the same PASS prediction run, the compound achieves Pa = 0.718 for signal transduction pathways inhibitor [1], a distinct and computationally independent prediction from the kinase inhibitor endpoint (Pa = 0.620). Generic unsubstituted benzohydrazide (Pa for signal transduction inhibitor) is typically not reported above Pa = 0.5 in PASS benchmark datasets, nor are simple mono-chlorinated variants [2].

Signal transduction Pathway inhibition Multi-target prediction

PASS In Silico Spectrum: Antimycobacterial Activity Prediction Versus Benzohydrazide Class Baseline

PASS assigns Pa = 0.584 (Pi = 0.001) for antimycobacterial activity to this compound [1]. Within the benzohydrazide class, meta-chloro substitution has been shown via QSAR to yield ~3-fold higher antimycobacterial activity (MIC 0.12–7.81 μg/mL) compared to para- or ortho-analogs . The 2,4-dichloro substitution pattern on this compound falls within the favorable structural space for antimycobacterial activity predicted by these QSAR models .

Antimycobacterial Tuberculosis PASS prediction

Chemicophysical Identity: Molecular Weight and Boiling Point Distinguish This Compound from Non-Halogenated and Mono-Halogenated Benzohydrazide Analogs

The compound's molecular weight (300.11 g/mol) and boiling point (415.2 ± 45.0 °C at 760 mmHg) are distinctive relative to simpler benzohydrazide analogs . Unsubstituted benzohydrazide (CAS 613-94-5, MW 136.15 g/mol) and N'-(6-fluoropyridin-2-yl)benzohydrazide (CAS 338753-84-7, MW 231.23 g/mol) lack the 2,4-dichloro phenyl substitution that adds approximately 68–164 Da of mass and substantially elevates the boiling point .

Physicochemical differentiation Procurement quality control Halogenation fingerprint

PASS In Silico Spectrum: Chloride Peroxidase Inhibitor Probability and Practical Procurement Implications

PASS assigns Pa = 0.657 (Pi = 0.015) for chloride peroxidase inhibitor activity [1]. Although experimental chloride peroxidase inhibition data for this specific compound are not reported, published studies demonstrate that 4-amino benzohydrazide acts as a non-competitive peroxidase inhibitor [2]. The substantially higher predicted Pa for this compound (Δ = +0.157 above the PASS significance threshold) compared to the untested amino-substituted analog provides a computational rationale for experimental prioritization.

Chloride peroxidase inhibition Enzyme inhibition PASS prediction

PASS In Silico Spectrum: Rheumatoid Arthritis Treatment Prediction and Procurement-Relevant Disease Indication Differentiation

PASS assigns Pa = 0.499 (Pi = 0.031) for rheumatoid arthritis treatment activity [1]. This probability lies exactly at the borderline of the PASS significance threshold (Pa ≈ 0.5). Although the probability is marginally lower than that for kinase inhibition, it remains meaningfully distinct from the prediction for antibacterial activity (Pa = 0.279, Pi = 0.263) assigned to the same compound [1]. Phenylbenzohydrazide derivatives have demonstrated measurable anti-inflammatory activity in in vivo and in vitro preclinical models [2], providing a class-level benchmark for the biological plausibility of this prediction.

Rheumatoid arthritis Anti-inflammatory Disease indication prediction

Application Scenarios for 2,4-Dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide (CAS 338780-94-2): Evidence-Anchored Research and Procurement Applications


Prioritized Kinase Inhibitor Library Candidate for Protein Kinase Screening Cascades

Procurement teams building kinase-focused screening libraries can prioritize this compound because its PASS-predicted protein kinase inhibitor probability (Pa = 0.620) exceeds the established significance threshold (Pa ≥ 0.5) [1], while structurally related benzohydrazide derivatives lacking the 2,4-dichloro and 6-fluoropyridin-2-yl dual substitution pattern frequently fall below this threshold [2]. Experimental kinase inhibition data from the benzohydrazide class demonstrate that substituent identity drives IC₅₀ variability spanning two orders of magnitude (0.08–24.58 μM for EGFR) , confirming that in silico pre-filtering with a high-confidence prediction is a rational procurement strategy to reduce screening attrition.

Anti-Tubercular Drug Discovery: QSAR-Informed Candidate Selection Based on 2,4-Dichloro Substitution Pattern

This compound is suitable for anti-tubercular screening programs. PASS prediction assigns Pa = 0.584 for antimycobacterial activity [1], and published QSAR models demonstrate that meta-chloro-substituted benzohydrazides achieve ~3-fold higher potency (MIC 0.12–7.81 μg/mL) compared to para- or ortho-substituted isomers [2]. The 2,4-dichloro pattern on the phenyl ring places one chlorine at the meta position, aligning with the QSAR-optimized structural motif. This provides procurement scientists with a computational and QSAR-anchored justification for selecting this compound over para- or ortho-only chlorinated benzohydrazide alternatives.

Quality Control Verification: Physicochemical Fingerprinting to Prevent Misidentification with Simpler Benzohydrazide Analogs During Procurement

Upon receipt, procurement quality control can verify compound identity by confirming the molecular weight (300.11 g/mol) and boiling point (415.2 ± 45.0 °C), which are markedly distinct from common analogs: N'-(6-fluoropyridin-2-yl)benzohydrazide (CAS 338753-84-7, MW 231.23, BP 337.1 °C) and unsubstituted benzohydrazide (CAS 613-94-5, MW 136.15, BP ~307 °C) [1]. A deviation of more than ±0.5 Da in observed mass or a substantially lower boiling point signals potential misidentification with a des-chloro or des-aryl analog, enabling rapid rejection of incorrectly supplied material before experimental resources are committed.

Peroxidase Inhibitor Development: In Silico-Guided Selection for Enzymology Studies

Research groups studying peroxidase enzyme inhibition (including chloride peroxidase, lactoperoxidase, and myeloperoxidase) can select this compound based on its high PASS-predicted probability (Pa = 0.657) for chloride peroxidase inhibitor activity [1]. The experimental precedent that 4-amino benzohydrazide acts as a non-competitive peroxidase inhibitor [2] establishes class-level biological plausibility. The compound's predicted Pa substantially exceeds the significance threshold (Δ = +0.157), offering researchers an in silico-validated starting point for inhibitor design before committing to enzymatic assay resources.

Quote Request

Request a Quote for 2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.